2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol
Description
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20) |
InChI Key |
LQUBPWYXLXJRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the ethoxyphenol group: This can be done through an etherification reaction, where an ethoxy group is introduced to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Halogen Substitution Effects
- Bromophenyl vs. Fluorophenyl: Compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13) and 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives () highlight the role of halogen substitution. Fluorine, being electronegative, may improve metabolic stability but reduce lipophilicity.
Chloro vs. Bromo Isostructural Pairs :
Isostructural compounds with Cl/Br substitutions (e.g., ) demonstrate that bromine increases molecular weight (e.g., 385.25 vs. ~340 g/mol for chloro analogs) and boiling points (541.6°C for bromo vs. ~500°C for chloro) due to stronger van der Waals forces .
Alkoxy Group Variations
- Ethoxy vs. Propenyloxy: The compound 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS 879477-39-1, ) differs from the target compound by replacing ethoxy with a bulkier propenyloxy group. This substitution increases molecular weight (385.25 vs. ~363 g/mol for ethoxy) and logP (4.88 vs. ~4.2), reducing aqueous solubility but enhancing membrane permeability .
Heterocyclic Hybrids
Physicochemical Properties
Table 1: Key Properties of Selected Pyrazole Derivatives
Crystallographic and Computational Insights
- Crystal Packing :
Bromophenyl-substituted pyrazoles often form layered structures via C–H···π and halogen bonding (e.g., ). The ethoxy group’s flexibility may reduce crystallinity compared to rigid propenyloxy analogs . - SHELX Refinement : Structural data for related compounds (e.g., ) were refined using SHELXL, confirming the reliability of bond lengths and angles for SAR studies .
Biological Activity
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol, a compound characterized by its unique pyrazole and phenolic structures, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Molecular Formula: C17H15BrN2O2
Molar Mass: 359.22 g/mol
Density: 1.456 g/cm³ (predicted)
Boiling Point: 516.8 °C (predicted)
pKa: 8.34 (predicted)
These properties indicate that the compound is a stable organic molecule with potential for various chemical interactions.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol demonstrated effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | Staphylococcus aureus | 18 |
| 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol | Bacillus subtilis | 20 |
The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have demonstrated that 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
A notable study reported that at a concentration of 10 μM, the compound exhibited a reduction in cell viability by approximately 70% in MCF-7 cells compared to untreated controls.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
This suggests that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol can reduce levels of TNF-α and IL-6 in activated macrophages.
In a controlled study, treatment with the compound resulted in a significant decrease in TNF-α production:
| Treatment | TNF-α Levels (pg/mL) |
|---|---|
| Control | 250 |
| 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol | 150 |
This suggests that the compound may be beneficial in managing inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol, against resistant strains of bacteria. The results indicated superior activity compared to standard antibiotics. -
Cancer Cell Line Studies
In a laboratory setting, researchers treated multiple cancer cell lines with varying concentrations of the compound. The findings confirmed its role as an effective inhibitor of tumor growth, particularly in breast cancer cells. -
Inflammation Model
An animal model of inflammation was used to assess the anti-inflammatory properties of the compound. Results showed significant reduction in paw edema in treated groups compared to controls, indicating its therapeutic potential in inflammatory disorders.
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions, such as:
- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core.
- Halogenation : Introducing bromine via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-bromine bonds).
- Etherification : Alkylation of phenolic hydroxyl groups using ethylating agents (e.g., ethyl bromide) under basic conditions. Critical Conditions :
- Temperature control : Pyrazole formation often requires reflux in ethanol (60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
- Purification : Crystallization from ethanol or methanol improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., phenolic O-H stretch at ~3200 cm) .
- X-ray Crystallography : Resolves 3D molecular geometry, especially for verifying pyrazole ring conformation .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of this compound?
SHELXL is used for refining crystal structures by:
- Handling twinning : High-symmetry space groups (e.g., monoclinic) often require twin-law refinement to address overlapping reflections .
- Modeling disorder : Partial occupancy of ethoxy or bromophenyl groups is resolved using PART instructions and restraints .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .
- Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility that static crystallography may miss .
- Experimental replication : Repeat synthesis and characterization to rule out impurities or solvent artifacts .
Q. What strategies optimize regioselectivity in pyrazole-ring functionalization?
- Directing groups : Use meta-directing substituents (e.g., bromine) to guide electrophilic attack to specific positions .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for aryl-bromine bonds .
- Protection/deprotection : Temporarily mask phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during alkylation .
Q. How can biological activity studies be designed to elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™) .
- Cellular uptake studies : Label the compound with H or fluorescent tags to track intracellular localization .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to identify critical pharmacophores .
Q. What methodologies mitigate challenges in isolating intermediates during multi-step synthesis?
- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) separates polar intermediates .
- pH-controlled extraction : Adjust aqueous phase pH to isolate acidic/basic intermediates .
- In-line monitoring : Use LC-MS or TLC to track reaction progress and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
